molecular formula C15H22N6 B8292890 N,N'-Di(bis-2-cyanoethyl)1,3-proptldiamine CAS No. 870086-78-5

N,N'-Di(bis-2-cyanoethyl)1,3-proptldiamine

Cat. No. B8292890
M. Wt: 286.38 g/mol
InChI Key: RVASVGIJTDKGMV-UHFFFAOYSA-N
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Patent
US08076478B2

Procedure details

20.05 g of N,N,N′,N′-tetrakis(2-cyanoethyl)-1,3-propanediamine, 2.01 g of Raney Co and 100 mL of 1,4-dioxane were charged in an autoclave and a hydrogenation reaction was carried out at an initial hydrogen pressure of 9.0 MPa at 150° C. for 3 hours. After the catalyst was removed by filtration, the obtained filtrate was concentrated to dryness to give 18.57 g of the title compound as a pale yellow oil.
Quantity
20.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][N:5]([CH2:18][CH2:19][C:20]#[N:21])[CH2:6][CH2:7][CH2:8][N:9]([CH2:14][CH2:15][C:16]#[N:17])[CH2:10][CH2:11][C:12]#[N:13])#[N:2].[H][H]>O1CCOCC1>[NH2:13][CH2:12][CH2:11][CH2:10][N:9]([CH2:14][CH2:15][CH2:16][NH2:17])[CH2:8][CH2:7][CH2:6][N:5]([CH2:18][CH2:19][CH2:20][NH2:21])[CH2:4][CH2:3][CH2:1][NH2:2]

Inputs

Step One
Name
Quantity
20.05 g
Type
reactant
Smiles
C(#N)CCN(CCCN(CCC#N)CCC#N)CCC#N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
After the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCCCN(CCCN(CCCN)CCCN)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 18.57 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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